Ethanone, 1-(3-phenyloxiranyl)-

Physicochemical characterization Formulation compatibility Process chemistry

Ethanone, 1-(3-phenyloxiranyl)- (CAS 6249-79-2), also designated as 1-(3-phenyloxiran-2-yl)ethanone or epoxybenzalacetone, is a bifunctional α,β-epoxy ketone belonging to the phenyl-substituted oxirane class. With molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol, it features a reactive epoxide ring directly conjugated to an acetyl carbonyl group and a pendant phenyl substituent.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 6249-79-2
Cat. No. B15491338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(3-phenyloxiranyl)-
CAS6249-79-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C1C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3
InChIKeyIGCQIHCZUYCYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(3-phenyloxiranyl)- (CAS 6249-79-2): Procurement-Grade α,β-Epoxy Ketone Intermediate for Asymmetric Synthesis


Ethanone, 1-(3-phenyloxiranyl)- (CAS 6249-79-2), also designated as 1-(3-phenyloxiran-2-yl)ethanone or epoxybenzalacetone, is a bifunctional α,β-epoxy ketone belonging to the phenyl-substituted oxirane class . With molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol, it features a reactive epoxide ring directly conjugated to an acetyl carbonyl group and a pendant phenyl substituent . This compound exists as a liquid at ambient temperature, distinguishing it from higher-molecular-weight solid epoxy ketone analogs, and serves as a versatile chiral building block in pharmaceutical intermediate synthesis, particularly for β-blocker precursors and heterocyclic frameworks [1].

Why 1-(3-Phenyloxiranyl)ethanone (6249-79-2) Cannot Be Interchanged with Unsubstituted or Diaryl Epoxy Ketone Analogs


Generic substitution within the α,β-epoxy ketone family is precluded by three structural determinants that govern both physical handling and downstream reactivity. First, the presence of a single phenyl substituent on the oxirane ring confers a liquid physical state at room temperature, whereas the unsubstituted analog 1-(oxiran-2-yl)ethanone (CAS 4401-11-0) exhibits a boiling point of only 45–46 °C (at 30 mmHg) and the diphenyl analog chalcone oxide (CAS 5411-12-1) is a crystalline solid with a melting point of 88–92 °C . Second, the 2-phenyl substituent fundamentally alters the stereochemical outcome of biocatalytic transformations: baker's yeast reduction of 2-phenyl-substituted epoxy ketones yields a single 1,2,3-triol diastereoisomer via syn ring-opening, whereas 2-H or 2-methyl analogs give epoxy alcohol products with only moderate diastereomeric excess (13–64% d.e.) [1]. Third, the acetyl methyl ketone terminus in 6249-79-2 provides a distinct steric and electronic environment for Darzens condensation and subsequent derivatization chemistry compared to the ethyl ketone homolog 1-(3-phenyloxiranyl)-1-propanone (CAS 4404-99-3) or the benzoyl-substituted chalcone oxide .

Quantitative Comparative Evidence: Ethanone, 1-(3-phenyloxiranyl)- (6249-79-2) Versus Closest Structural Analogs


Physical State and Handling: Liquid 6249-79-2 Versus Solid Diaryl Epoxy Ketones

Ethanone, 1-(3-phenyloxiranyl)- (6249-79-2) is reported as a colorless liquid at ambient temperature, in contrast to the structurally related 1,3-diphenyl-2,3-epoxy-1-propanone (chalcone oxide, CAS 5411-12-1), which is a crystalline solid with a melting point of 88.0–92.0 °C . The unsubstituted analog 1-(oxiran-2-yl)ethanone (CAS 4401-11-0) is also a liquid but with a substantially lower boiling point of 45–46 °C at 30 mmHg (predicted atmospheric bp ~126.7 °C), indicating higher volatility . This places 6249-79-2 in a unique handling window: non-solid at room temperature for easy liquid transfer and formulation, yet with sufficiently low volatility to minimize evaporative loss during ambient-pressure reactions.

Physicochemical characterization Formulation compatibility Process chemistry

Molecular Descriptor Differentiation: Polar Surface Area and Hydrogen Bonding Profile

The computed molecular descriptors for 6249-79-2 reveal a polar surface area (PSA) of 29.6 Ų, zero hydrogen bond donors (HBD = 0), and two hydrogen bond acceptors (HBA = 2), with two rotatable bonds . The unsubstituted analog 1-(oxiran-2-yl)ethanone (CAS 4401-11-0) shares an identical PSA of 29.6 Ų and HBD/HBA profile but has a molecular weight of only 86.09 g/mol (ΔMW = 76.09) . Chalcone oxide (CAS 5411-12-1) has the same PSA of 29.6 Ų but a substantially higher MW of 224.26 (ΔMW = 62.08) and additional aromatic ring count, resulting in higher logP and altered permeability characteristics . The benzylideneacetone precursor (CAS 122-57-6) has a lower PSA of 17.1 Ų, lacks the epoxide oxygen HBA, and is a solid (mp 39-42 °C) [1].

Drug-likeness prediction Permeability screening Medicinal chemistry triage

Biocatalytic Transformation Outcome: 2-Phenyl Substitution Drives Exclusive 1,2,3-Triol Formation in Baker's Yeast Reduction

In a systematic study by Meth-Cohn et al. (1994), a series of α,β-epoxy ketones were treated with baker's yeast (Saccharomyces cerevisiae). The product distribution was found to be critically dependent on the 2-substituent of the oxirane ring [1]. For substrates bearing a hydrogen, methyl, or propyl group at the 2-position (e.g., 1-acyl epoxides), the sole reduction product was the corresponding epoxy alcohol, obtained with moderate stereoselectivity (13–64% diastereomeric excess) [1]. In marked contrast, when a 2-phenyl substituent was present—as in 6249-79-2 and related 3-phenyl-2,3-epoxy ketones—the exclusive product was the 1,2,3-triol, formed as a single racemic diastereoisomer via a reduction/hydrolysis sequence involving syn ring-opening of the epoxide [1][2]. This represents a complete switch in reaction pathway (ketone reduction only vs. tandem reduction–epoxide hydrolysis) determined solely by the steric/electronic nature of the 2-substituent.

Biocatalysis Stereoselective synthesis Chiral building blocks

Synthetic Accessibility: DBU-Promoted Darzens Condensation Enables High-Yield One-Pot Preparation of 6249-79-2

A dedicated patent (CN110003139A) and accompanying journal publication describe an efficient DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-promoted Darzens reaction for the synthesis of α,β-epoxy ketones including 1-(3-phenyloxiranyl)ethanone [1]. The method uses α-halo ketones (e.g., chloroacetone or bromoacetone) and benzaldehyde as substrates, with DBU as base in dichloromethane at −20 °C under inert atmosphere, affording the product in good to excellent yields without transition metals or additives [1]. In contrast, the traditional Darzens approach using KF/alumina gives variable yields (typically 43–83% across substrate scope) for related epoxy ketones [2]. The photochemical alternative—photoinduced electron transfer (PET) reduction using 2-aryl-1,3-dimethylbenzimidazolines (Ar-DMBIH)—has been demonstrated to convert 6249-79-2 to 4-hydroxy-4-phenylbutan-2-one in 94% yield under 360 nm irradiation [3], providing an orthogonal derivatization pathway.

Process chemistry Darzens condensation Scale-up synthesis

Enantioselective Epoxidation Entry: 6249-79-2 as Intermediate for Chiral 3-Hydroxy-4-phenylbutan-2-one

Liang et al. (2013) demonstrated that 1-phenyl-3-buten-2-one can be enantioselectively epoxidized using t-butyl hydroperoxide and a chiral La-BINOL-Ph₃P=O catalyst to give either (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one (i.e., enantiopure 6249-79-2) in approximately 90% yield with 97% enantiomeric excess (ee) [1]. Subsequent hydrogenolysis of this chiral epoxy ketone over Pd/C yields the high-value odorant 3-hydroxy-4-phenylbutan-2-one. An alternative H₂O₂-based epoxidation route gave the racemic epoxide in only 64% yield with an overall two-step yield of 43% [2]. This demonstrates that the choice of asymmetric epoxidation catalyst directly impacts both the yield and enantiopurity of the 6249-79-2 intermediate, with the La-BINOL system providing a 26% absolute yield advantage and access to single-enantiomer material.

Asymmetric synthesis Chiral odorant Enantioselective catalysis

Procurement-Driven Application Scenarios for Ethanone, 1-(3-phenyloxiranyl)- (6249-79-2)


Chiral β-Blocker Intermediate Synthesis via Asymmetric Epoxidation–Hydrogenolysis Sequence

Procure enantiopure (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one (6249-79-2, ≥97% ee) as the key intermediate for catalytic hydrogenolysis to 3-hydroxy-4-phenylbutan-2-one, a precursor to β-adrenergic receptor blockers. The La-BINOL-Ph₃P=O asymmetric epoxidation route documented by Liang et al. (2013) [1] delivers ~90% yield and 97% ee, substantially outperforming racemic H₂O₂-based routes (64% yield, 0% ee). Procurement specifications should mandate chiral HPLC certificate of analysis with enantiomeric excess ≥95%.

Stereocontrolled 1,2,3-Triol Chiral Pool Synthesis Using Baker's Yeast Biotransformation

Utilize racemic or enantiopure 6249-79-2 as substrate for baker's yeast-mediated tandem reduction–hydrolysis to afford 1,2,3-triols as single diastereoisomers via syn epoxide ring-opening [2][3]. This transformation is uniquely accessible to 2-phenyl-substituted epoxy ketones; non-phenyl analogs (2-H, 2-Me, 2-Pr) yield only epoxy alcohols with poor-to-moderate stereoselectivity (13–64% d.e.), making 6249-79-2 irreplaceable for this specific triol synthon.

Photoinduced Electron Transfer (PET) Reduction to β-Hydroxy Ketone Building Blocks

Leverage the documented 94% yield PET reduction of 6249-79-2 to 4-hydroxy-4-phenylbutan-2-one using 2-aryl-1,3-dimethylbenzimidazoline (Ar-DMBIH) under 360 nm irradiation in dichloromethane [4]. This metal-free, room-temperature transformation provides an orthogonal reductive ring-opening pathway complementary to catalytic hydrogenolysis, enabling access to β-hydroxy ketones under conditions compatible with reduction-sensitive functionality elsewhere in complex molecule synthesis.

Scalable Darzens Condensation for Multi-Kilogram Intermediate Production

Source 6249-79-2 manufactured via the DBU-promoted Darzens protocol (CN110003139A) [5], which operates at −20 °C in dichloromethane without transition metals, offering a cost-effective, high-yielding one-pot process suitable for industrial scale-up. This method's avoidance of metal catalysts simplifies waste stream management and reduces purification burden compared to traditional metal-catalyzed epoxidation approaches, making it the preferred procurement route for ton-scale contract manufacturing.

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